N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide
Overview
Description
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide is an organic compound that features a bromophenyl group, a chlorothiophene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzyl chloride, is reacted with thiophene-2-sulfonamide under basic conditions to form the desired product.
Chlorination: The thiophene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Research: It serves as a tool compound in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromophenyl and chlorothiophene moieties contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-carboxamide
- N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-carbothioamide
- N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonyl chloride
Uniqueness
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile synthetic modifications, while the sulfonamide group enhances its potential as a pharmacophore.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-chlorothiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2S2/c12-9-3-1-2-8(6-9)7-14-18(15,16)11-5-4-10(13)17-11/h1-6,14H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDNNTHXBDUVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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